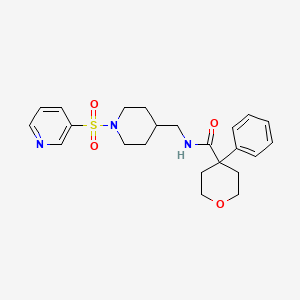

![molecular formula C20H17N3O3S2 B2687225 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-49-5](/img/structure/B2687225.png)

2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

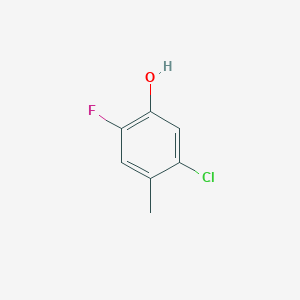

“2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H17N3O3S2 and a molecular weight of 411.49. It is a derivative of thiazolo[5,4-b]pyridine, a class of compounds that have been identified as potent phosphoinositide 3-kinase inhibitors .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives, including “this compound”, involves several steps from commercially available substances . The exact synthesis process for this specific compound is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazolo[5,4-b]pyridine core, a benzenesulfonamide group, and an ethoxy group . The exact structural details are not available in the retrieved sources.Scientific Research Applications

Photodynamic Therapy Applications

- A study explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacokinetic Studies

- Research on the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide beta3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys has been conducted to improve oral exposure and understand absorption and excretion patterns (Stearns et al., 2002).

Antimicrobial Activity

- A study on the synthesis of thiazoles and their fused derivatives demonstrated antimicrobial activities against bacterial and fungal isolates, highlighting the potential of these compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Prevention of Cerebral Vasospasm

- Oral administration of endothelin receptor antagonists was investigated for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm, showcasing the therapeutic potential of these compounds in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Metabolism and Excretion

- Studies on the metabolism and excretion of thiazole benzenesulfonamide derivatives in rats were conducted, identifying novel metabolites and providing insights into the biotransformation pathways of these compounds (Tang et al., 2002).

Mechanism of Action

Target of Action

The compound “2-ethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide” belongs to the class of thiazolopyridines . Thiazolopyridines are known to interact with a wide range of receptor targets due to their structural similarity to purine, a key component of many biological molecules .

Biochemical Pathways

Some thiazolopyridines have been reported as inhibitors of dna gyrase and sars-cov-2 glycoprotein .

Result of Action

Based on the activities of other thiazolopyridines, it could potentially have effects such as inducing apoptosis or inhibiting the growth of microbes or tumor cells .

properties

IUPAC Name |

2-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-2-26-17-10-3-4-11-18(17)28(24,25)23-15-8-5-7-14(13-15)19-22-16-9-6-12-21-20(16)27-19/h3-13,23H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCOUSNBWJTREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2687144.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide](/img/structure/B2687146.png)

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2687154.png)

![N-(3-chlorophenyl)-2-(4-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687155.png)

![N-[2-(1-cyclohexenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B2687158.png)

![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)